N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide
Overview
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinecarboxamide core substituted with benzoylamino and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more cost-effective starting materials and environmentally friendly solvents. The process may also be scaled up using continuous flow reactors to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-fluorobenzamide
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-(tert-butyl)benzamide.
Uniqueness
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenyl-4-quinolinecarboxamide is unique due to its specific quinolinecarboxamide core and the combination of benzoylamino and dimethoxyphenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O4/c1-37-28-19-27(29(38-2)18-26(28)33-30(35)21-13-7-4-8-14-21)34-31(36)23-17-25(20-11-5-3-6-12-20)32-24-16-10-9-15-22(23)24/h3-19H,1-2H3,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPCLDNONTVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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